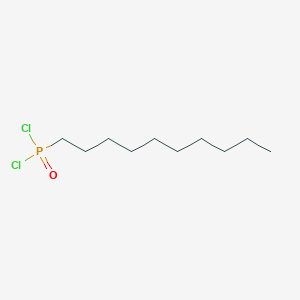
1-Dichlorophosphoryldecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dichlorophosphoryldecane is an organophosphorus compound characterized by the presence of a decyl group attached to a phosphonic dichloride moiety. This compound is known for its reactivity and versatility in various chemical processes, making it a valuable intermediate in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Dichlorophosphoryldecane can be synthesized through the chlorination of decylphosphonic acid. The process typically involves the reaction of decylphosphonic acid with a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods: In industrial settings, the production of decylphosphonic dichloride often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the product. The process may also involve purification steps such as distillation to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dichlorophosphoryldecane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding phosphonic esters, amides, and thiophosphonates.
Hydrolysis: In the presence of water or moisture, decylphosphonic dichloride hydrolyzes to form decylphosphonic acid and hydrochloric acid.
Oxidation and Reduction: While less common, decylphosphonic dichloride can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols
Chlorinating Agents: Thionyl chloride, phosphorus trichloride
Solvents: Anhydrous solvents such as dichloromethane, chloroform
Conditions: Anhydrous conditions, controlled temperature
Major Products Formed:
Phosphonic Esters: Formed by reaction with alcohols
Phosphonic Amides: Formed by reaction with amines
Thiophosphonates: Formed by reaction with thiols
Applications De Recherche Scientifique
1-Dichlorophosphoryldecane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds, including phosphonic esters and amides.
Biology: Investigated for its potential as a corrosion inhibitor and surfactant due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for biologically active phosphonic acids.
Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers
Mécanisme D'action
The mechanism of action of decylphosphonic dichloride primarily involves its reactivity with nucleophiles. The compound’s phosphonic dichloride moiety is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives, such as esters, amides, and thiophosphonates, which can exhibit different properties and activities depending on the substituents attached .
Comparaison Avec Des Composés Similaires
Phenylphosphonic dichloride: Similar in structure but contains a phenyl group instead of a decyl group.
Diphenylphosphinic chloride: Contains two phenyl groups and is used in the production of flame retardants and stabilizers.
Chlorodiphenylphosphine: Another related compound used in organic synthesis and as a ligand in coordination chemistry.
Uniqueness: 1-Dichlorophosphoryldecane is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its surfactant and corrosion inhibition capabilities. This makes it particularly useful in applications where amphiphilic properties are desired .
Propriétés
Numéro CAS |
14576-66-0 |
|---|---|
Formule moléculaire |
C10H21Cl2OP |
Poids moléculaire |
259.15 g/mol |
Nom IUPAC |
1-dichlorophosphoryldecane |
InChI |
InChI=1S/C10H21Cl2OP/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3 |
Clé InChI |
QYPNCWBVMQHUPJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCP(=O)(Cl)Cl |
SMILES canonique |
CCCCCCCCCCP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















